molecular formula C21H23ClFN3O5S B2796818 N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide CAS No. 872724-69-1

N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Cat. No. B2796818
CAS RN: 872724-69-1
M. Wt: 483.94
InChI Key: QMKPETLPHYBGRF-UHFFFAOYSA-N
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Description

N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C21H23ClFN3O5S and its molecular weight is 483.94. The purity is usually 95%.
BenchChem offers high-quality N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Research Applications:

  • Chemical Synthesis and Structure Analysis : Studies have focused on the synthesis of compounds with similar structures and their interaction with various elements like nickel, along with characterizing their molecular structure through methods like X-ray diffraction and NMR spectroscopy. For example, Bermejo, Sousa, Fondo, and Helliwell (2000) explored the synthesis and coordination of similar compounds, providing insights into their structural properties and interactions (Bermejo et al., 2000).

  • Novel Synthetic Approaches : Research has been conducted on developing new synthetic approaches for related compounds, potentially applicable to the synthesis of N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide. Mamedov et al. (2016) presented a novel method for synthesizing di- and mono-oxalamides, demonstrating the versatility in synthetic chemistry (Mamedov et al., 2016).

  • Development of Anticancer Agents : There has been significant interest in modifying similar compounds for potential use as anticancer agents. Yılmaz et al. (2015) synthesized derivatives of a related compound, indapamide, and evaluated their proapoptotic activity on cancer cell lines (Yılmaz et al., 2015).

  • Polymer Synthesis and Analysis : The compound's related structures have been used in polymer synthesis. Paventi, Chan, and Hay (1996) investigated the structure of a polymer derived from compounds with a similar molecular structure, using spectroscopic and magnetic resonance techniques (Paventi et al., 1996).

  • Photochemical Behavior Studies : The photochemical behavior of similar compounds has been a subject of research. Ortica, Coenjarts, Scaiano, Liu, Pohlers, and Cameron (2001) explored the reaction mechanism and photoacid generation pathways of N-oxysuccinimidoarylsulfonate photoacid generators, providing insights into their photochemical properties (Ortica et al., 2001).

properties

IUPAC Name

N'-[(4-chlorophenyl)methyl]-N-[[3-(4-fluoro-3-methylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23ClFN3O5S/c1-14-11-17(7-8-18(14)23)32(29,30)26-9-2-10-31-19(26)13-25-21(28)20(27)24-12-15-3-5-16(22)6-4-15/h3-8,11,19H,2,9-10,12-13H2,1H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMKPETLPHYBGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCC3=CC=C(C=C3)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23ClFN3O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-chlorobenzyl)-N2-((3-((4-fluoro-3-methylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

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